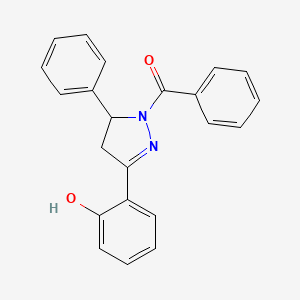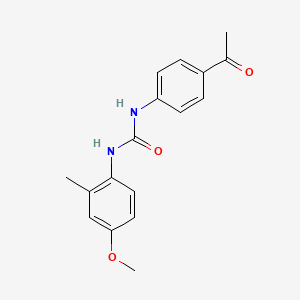
N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a synthetic compound that belongs to the family of amides and is widely used in medicinal chemistry, drug discovery, and other related fields.
Scientific Research Applications
MNPA has been extensively studied for its potential applications in various fields. In medicinal chemistry, MNPA has been found to exhibit potent anti-inflammatory and analgesic properties. MNPA has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. In addition, MNPA has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. MNPA has also been studied for its potential use as a fluorescent probe for the detection of enzymes and biomolecules.
Mechanism of Action
The mechanism of action of MNPA is not well understood. However, it has been proposed that MNPA exerts its biological effects by modulating the activity of various enzymes and signaling pathways. MNPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. MNPA has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
MNPA has been found to exhibit potent anti-inflammatory and analgesic properties. MNPA has also been found to exhibit potent antitumor activity against various cancer cell lines. In addition, MNPA has been found to exhibit potent antioxidant and neuroprotective properties. MNPA has also been found to modulate the activity of various signaling pathways, which may contribute to its biological effects.
Advantages and Limitations for Lab Experiments
MNPA has several advantages for lab experiments. MNPA is a synthetic compound, which means that it can be easily synthesized in large quantities. MNPA is also stable and can be stored for long periods without degradation. However, MNPA has some limitations for lab experiments. MNPA is a relatively new compound, and its biological effects are not well understood. MNPA is also expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of MNPA. One direction is to further investigate the mechanism of action of MNPA. Understanding the mechanism of action of MNPA may lead to the development of more potent and selective analogs. Another direction is to investigate the potential use of MNPA as a therapeutic agent for the treatment of Alzheimer's disease. MNPA has also been found to exhibit potent antitumor activity, and further studies are needed to investigate its potential use as an anticancer agent. Finally, MNPA has been found to exhibit potent antioxidant and neuroprotective properties, and further studies are needed to investigate its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-24-15-6-3-4-7-16(15)26-11-5-8-18(21)19-14-10-9-13(20(22)23)12-17(14)25-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPBMJUYBOCCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-[2-(4-chloro-2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115961.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4115975.png)
![N-(3-fluorophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115980.png)




![N-(3-acetylphenyl)-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4116014.png)
![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4116019.png)


![ethyl 4-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116045.png)
![N-1-adamantyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4116046.png)
![methyl 5-(1H-indazol-3-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4116052.png)